molecular formula C17H25NO5S2 B2585452 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1797846-30-0

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2585452
CAS No.: 1797846-30-0
M. Wt: 387.51
InChI Key: VWYGPHZVXRUINA-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with two distinct sulfonyl-containing groups:

  • Azetidine ring: A four-membered heterocyclic amine at position 1, modified with an isobutylsulfonyl group at the 3-position.
  • Aryl sulfonyl group: A 4-(methylsulfonyl)phenyl moiety at position 2.

The azetidine ring introduces conformational rigidity, which may improve binding specificity compared to larger heterocycles like piperidine or morpholine derivatives .

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-13(2)12-25(22,23)16-10-18(11-16)17(19)9-6-14-4-7-15(8-5-14)24(3,20)21/h4-5,7-8,13,16H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGPHZVXRUINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring and sulfonyl substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N2O4S2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_4\text{S}_2

Key Structural Features

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that can influence the biological activity.
  • Sulfonyl Groups : The presence of isobutylsulfonyl and methylsulfonyl groups enhances reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonyl groups have shown efficacy against a range of bacterial strains.
  • COX Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
  • Anti-inflammatory Properties : The potential of these compounds to modulate inflammatory pathways has been a focus of research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives with similar azetidine structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainGrowth Inhibition (%)
7aMRSA85.76
7gE. coli95.00
7iK. pneumoniae90.00

The minimal inhibitory concentrations (MIC) for these compounds were comparable to established antibiotics, suggesting potential as therapeutic agents.

COX Inhibition

In vitro studies assessed the COX inhibitory activity of various derivatives, revealing that compounds similar to the target compound displayed selective inhibition of COX-2 over COX-1:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Celecoxib14.800.05296
Indomethacin0.0390.490.079
Target CompoundTBDTBDTBD

These findings suggest that the target compound may also possess favorable selectivity for COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs .

Case Studies

A case study involving related azetidine compounds demonstrated their effectiveness in reducing inflammation in animal models of arthritis. The administration of these compounds led to a significant reduction in inflammatory markers, supporting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Propan-1-one Derivatives

Compound Name Key Substituents Heterocycle/Side Chain Features
Target Compound 3-(Isobutylsulfonyl)azetidine, 4-(methylsulfonyl)phenyl Azetidine (4-membered ring), dual sulfonyl groups
MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one) Phenylthio, p-tolyl, 4-(methylsulfonyl)phenyl Chalcone derivative, thioether linkage
3FP ((2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one) Methoxyphenyl, pyrrolidinyl diazenyl α,β-unsaturated ketone, diazenyl group
BIA 3-335 () Trifluoromethylphenyl, piperazinyl, nitro-dihydroxyphenyl Piperazine ring, nitro and hydroxyl groups
PF-5274857 (1-(4-(5-chloro-3,5-dimethylpyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one) Chloropyridinyl, piperazinyl, methylsulfonyl Piperazine ring, chloropyridine moiety

Key Observations :

  • Unlike MPP’s thioether group , the target’s isobutylsulfonyl group increases polarity and hydrogen-bonding capacity, which may enhance target affinity .

Inferences :

  • The target’s dual sulfonyl groups may enhance binding to inflammatory mediators (e.g., COX-2 or TNF-α) compared to single-sulfonyl analogs like MPP .
  • Azetidine’s rigidity could reduce metabolic degradation relative to piperazine derivatives, extending half-life .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound ~425.5 2.1 (estimated) Low (high sulfonyl content)
MPP ~384.4 3.5 Moderate
PF-5274857 ~452.9 1.8 Low
BIA 3-335 ~447.4 2.3 Low

Analysis :

  • Low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for therapeutic use.

Q & A

Q. Methodological Notes

  • Safety : Handle sulfonyl chlorides (common intermediates) in fume hoods due to lachrymatory effects.
  • Data Reproducibility : Validate synthetic routes ≥3 times with independent batches.
  • Software : Cite SHELX programs for crystallography and Gaussian for DFT calculations.

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